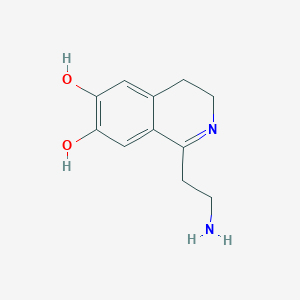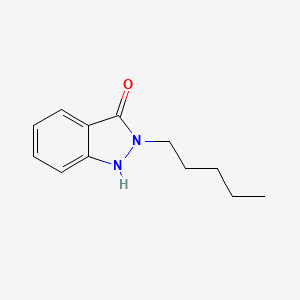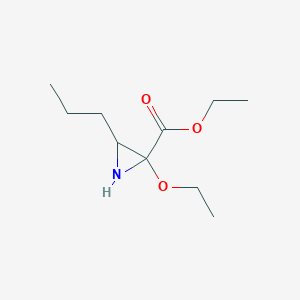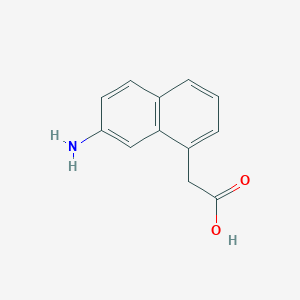![molecular formula C6H8BrNS B11896190 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)
5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromhydrate de 5,6-Dihydro-4H-thieno[3,4-c]pyrrole: est un composé hétérocyclique de formule moléculaire C6H8BrNS et d'une masse molaire de 206,10 g/mol . Ce composé est principalement utilisé dans la recherche et le développement dans les domaines de la chimie et de la pharmacologie en raison de ses propriétés structurales et de sa réactivité uniques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du bromhydrate de 5,6-Dihydro-4H-thieno[3,4-c]pyrrole implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante comprend la réaction du thieno[3,4-c]pyrrole avec de l'acide bromhydrique pour obtenir le sel de bromhydrate . La réaction est généralement réalisée sous atmosphère inerte pour éviter l'oxydation et d'autres réactions secondaires.
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des méthodes similaires mais optimisées pour des rendements et une pureté plus élevés. Cela implique souvent l'utilisation de réacteurs automatisés et de mesures rigoureuses de contrôle qualité pour garantir la cohérence et la sécurité .
Analyse Des Réactions Chimiques
Types de réactions: Le bromhydrate de 5,6-Dihydro-4H-thieno[3,4-c]pyrrole subit diverses réactions chimiques, notamment :
Oxydation: Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants dans des conditions appropriées.
Réduction: Les réactions de réduction peuvent le convertir en formes plus réduites, souvent en utilisant des réactifs tels que l'hydrure de lithium et d'aluminium.
Substitution: Il peut subir des réactions de substitution nucléophile, en particulier au site du bromure, pour former divers dérivés.
Réactifs et conditions courants :
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction: L'hydrure de lithium et d'aluminium et le borohydrure de sodium sont des agents réducteurs fréquemment utilisés.
Substitution: Les nucléophiles tels que les amines, les thiols et les alcoolates sont couramment utilisés dans les réactions de substitution.
Produits majeurs: Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés .
4. Applications de la recherche scientifique
Chimie: En chimie, le bromhydrate de 5,6-Dihydro-4H-thieno[3,4-c]pyrrole est utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes. Sa structure unique permet la création de diverses bibliothèques chimiques pour la découverte de médicaments et la science des matériaux .
Biologie: En recherche biologique, ce composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses. Sa capacité à interagir avec les macromolécules biologiques en fait un outil précieux dans les dosages biochimiques .
Médecine: En médecine, les dérivés de ce composé sont explorés pour leur potentiel thérapeutique. La recherche se poursuit pour développer de nouveaux médicaments basés sur sa structure pour traiter diverses maladies .
Industrie: Dans le secteur industriel, le bromhydrate de 5,6-Dihydro-4H-thieno[3,4-c]pyrrole est utilisé dans la production de matériaux avancés, notamment les semi-conducteurs organiques et les cellules photovoltaïques. Ses propriétés électroniques le rendent adapté à ces applications de haute technologie .
5. Mécanisme d'action
Le mécanisme d'action du bromhydrate de 5,6-Dihydro-4H-thieno[3,4-c]pyrrole implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité enzymatique en se liant au site actif ou modifier la fonction du récepteur en agissant comme un agoniste ou un antagoniste .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure for treating various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for these high-tech applications .
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
Composés similaires :
4H-Thieno[3,4-c]pyrrole, 1,3-dibromo-5,6-dihydro-5-octyl-: Ce composé présente des caractéristiques structurales similaires mais avec des atomes de brome supplémentaires et un groupe octyle, ce qui peut modifier sa réactivité et ses applications.
Thieno[3,4-c]pyrrole-4,6-dione: Ce composé est utilisé dans la synthèse de polymères conjugués pour les cellules photovoltaïques organiques, soulignant son importance en science des matériaux.
Unicité: Le bromhydrate de 5,6-Dihydro-4H-thieno[3,4-c]pyrrole est unique en raison de ses propriétés électroniques et de sa réactivité spécifiques, ce qui en fait un composé polyvalent pour diverses applications scientifiques et industrielles. Sa capacité à subir diverses réactions chimiques et à former des dérivés stables le distingue des autres composés similaires .
Propriétés
Formule moléculaire |
C6H8BrNS |
|---|---|
Poids moléculaire |
206.11 g/mol |
Nom IUPAC |
5,6-dihydro-4H-thieno[3,4-c]pyrrole;hydrobromide |
InChI |
InChI=1S/C6H7NS.BrH/c1-5-3-8-4-6(5)2-7-1;/h3-4,7H,1-2H2;1H |
Clé InChI |
ACNVDRGRRUAWIT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CSC=C2CN1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)






![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)

